5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes tert-butyl, chlorobenzyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents: The tert-butyl, chlorobenzyl, and chlorophenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure high yields and selectivity.
Final Assembly: The final step involves the coupling of the sulfanyl group with the chlorobenzyl moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23Cl2N3S |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H23Cl2N3S/c1-15-22(17-7-11-19(26)12-8-17)23-27-20(24(2,3)4)13-21(29(23)28-15)30-14-16-5-9-18(25)10-6-16/h5-13H,14H2,1-4H3 |
InChI Key |
CUPWZFJAQMKGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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